molecular formula C14H10BrF2NO2 B5723538 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide

货号 B5723538
分子量: 342.13 g/mol
InChI 键: FMMWAUCEILXWRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has shown promising results in the treatment of various types of cancers.

作用机制

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is a selective inhibitor of B-cell lymphoma 2 (BCL-2), a protein that plays a key role in regulating apoptosis (programmed cell death). By inhibiting BCL-2, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide induces apoptosis in cancer cells that rely on BCL-2 for survival. This mechanism of action is unique compared to other anticancer drugs, which often target rapidly dividing cells and can cause significant toxicity to normal tissues.
Biochemical and Physiological Effects
2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, leading to tumor regression and improved survival in animal models and clinical trials. 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has also been shown to have minimal toxicity to normal tissues, likely due to its selectivity for BCL-2 inhibition.

实验室实验的优点和局限性

One advantage of 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide in lab experiments is its selectivity for BCL-2 inhibition, which allows for specific targeting of cancer cells that rely on BCL-2 for survival. However, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has limitations in terms of its potency and selectivity for BCL-2 over other BCL-2 family members, which can limit its efficacy in some cancers.

未来方向

For 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide include exploring its efficacy in combination with other drugs, identifying biomarkers that predict response to 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, and developing strategies to overcome resistance to 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide. Additionally, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is being investigated for the treatment of other types of cancers, including multiple myeloma and solid tumors, which could expand its clinical utility.

合成方法

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide was first synthesized by a team of chemists at Abbott Laboratories (now AbbVie) in 2011. The synthesis method involves the reaction of 2-bromo-4'-fluoroacetophenone with 2-(difluoromethoxy)aniline in the presence of a palladium catalyst to form the key intermediate, which is then coupled with 4-aminobenzamide to yield 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide.

科学研究应用

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). In CLL, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has shown remarkable efficacy as a single agent and in combination with other drugs, resulting in high response rates and durable remissions. In AML, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has demonstrated promising activity in patients with relapsed or refractory disease. In NHL, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has shown activity in patients with relapsed or refractory disease, particularly those with follicular lymphoma.

属性

IUPAC Name

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO2/c15-10-6-2-1-5-9(10)13(19)18-11-7-3-4-8-12(11)20-14(16)17/h1-8,14H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMWAUCEILXWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。